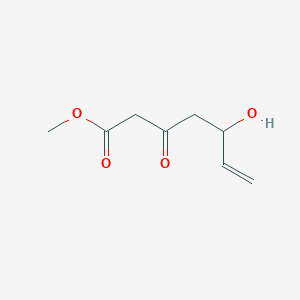

Methyl 5-hydroxy-3-oxohept-6-enoate

Description

Methyl 5-hydroxy-3-oxohept-6-enoate is a β-keto ester characterized by a hydroxy group at position 5, a ketone at position 3, and an α,β-unsaturated ester moiety at the terminal end. This compound serves as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and complex natural products. Its structure enables diverse reactivity, including keto-enol tautomerism, nucleophilic additions at the β-position, and ester hydrolysis, making it valuable for constructing polyfunctional molecules .

Properties

CAS No. |

62343-95-7 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl 5-hydroxy-3-oxohept-6-enoate |

InChI |

InChI=1S/C8H12O4/c1-3-6(9)4-7(10)5-8(11)12-2/h3,6,9H,1,4-5H2,2H3 |

InChI Key |

HWCBZRQYDQTNOA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)CC(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxy-3-oxohept-6-enoate can be synthesized through multi-step organic reactions. One common method involves the esterification of 5-hydroxy-3-oxohept-6-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid can be used to facilitate the esterification reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3-oxohept-6-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

Oxidation: 5-oxohept-6-enoic acid.

Reduction: Methyl 5-hydroxy-3-hydroxyhept-6-enoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-3-oxohept-6-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate (CAS 97405-37-3)

- Molecular Formula : C₁₅H₁₈O₄

- Molecular Weight : 262.3 g/mol

- Key Features :

- Substituted with a phenyl group at position 5.

- Ethyl ester instead of methyl.

- (5S) stereochemistry at the hydroxy group.

- Applications : Used in asymmetric synthesis of bioactive molecules. The phenyl group enhances aromatic interactions in target binding, making it relevant in drug design .

(S,E)-tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate (CAS 194934-95-7)

- Molecular Formula: C₂₈H₃₂FNO₄

- Molecular Weight : 465.56 g/mol

- Key Features :

- Bulky tert-butyl ester improves lipophilicity and metabolic stability.

- Fluorophenyl and isopropylindole substituents enhance binding to hydrophobic enzyme pockets.

- Applications : Intermediate in fluvastatin synthesis, a cholesterol-lowering drug. The fluorine atom increases electronegativity, influencing pharmacokinetics .

(E)-Ethyl 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate

- Molecular Formula: C₂₇H₂₆FNO₄

- Molecular Weight : 447.5 g/mol

- Key Features: Quinoline core with cyclopropyl and fluorophenyl groups. Ethyl ester and α,β-unsaturated ketone.

- Applications: Investigated as an intermediate in antiviral and anticancer agents. The quinoline moiety facilitates intercalation with DNA or RNA .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Methyl 5-hydroxy-3-oxohept-6-enoate | C₈H₁₂O₅ | 188.18 | Methyl ester, α,β-unsaturated ketone | Pharmaceutical intermediates |

| Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate | C₁₅H₁₈O₄ | 262.30 | Phenyl, ethyl ester | Asymmetric synthesis |

| tert-Butyl fluvastatin intermediate | C₂₈H₃₂FNO₄ | 465.56 | Fluorophenyl, isopropylindole | Statin synthesis |

| Ethyl quinoline derivative | C₂₇H₂₆FNO₄ | 447.50 | Quinoline, cyclopropyl | Antiviral/anticancer research |

Key Research Findings

Ester Group Influence: Methyl esters (e.g., this compound) hydrolyze faster than ethyl or tert-butyl analogs, impacting bioavailability . Tert-butyl esters (e.g., CAS 194934-95-7) resist enzymatic degradation, making them suitable for prodrug strategies .

Substituent Effects: Fluorine atoms (e.g., in fluorophenyl derivatives) enhance metabolic stability and binding affinity via hydrophobic and electronic effects . Quinoline and indole moieties improve target specificity in drug candidates by interacting with biological macromolecules .

Synthetic Utility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.